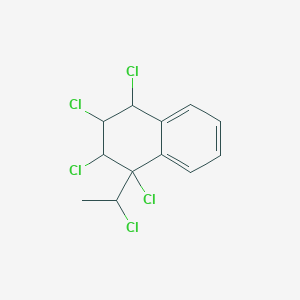phosphanium bromide CAS No. 116423-25-7](/img/structure/B14307084.png)
[2-(5-Nitrofuran-2-yl)ethenyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide is a chemical compound known for its unique structure and properties It is composed of a nitrofuran moiety linked to a triphenylphosphanium group via an ethenyl bridge, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide typically involves the reaction of 2-(5-nitrofuran-2-yl)ethenyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of corresponding halide derivatives.
Scientific Research Applications
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The triphenylphosphanium group may facilitate the compound’s entry into cells and its interaction with intracellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium chloride
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium iodide
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium fluoride
Uniqueness
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide is unique due to its specific combination of a nitrofuran moiety and a triphenylphosphanium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
116423-25-7 |
|---|---|
Molecular Formula |
C24H19BrNO3P |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)ethenyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H19NO3P.BrH/c26-25(27)24-17-16-20(28-24)18-19-29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1 |
InChI Key |
MVPSQQZMSJGNPB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C=CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


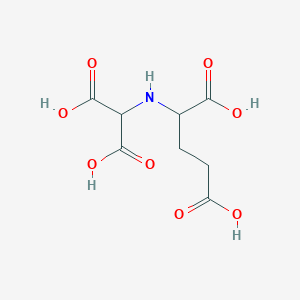
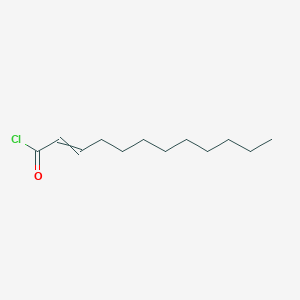
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
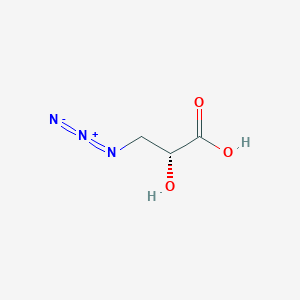

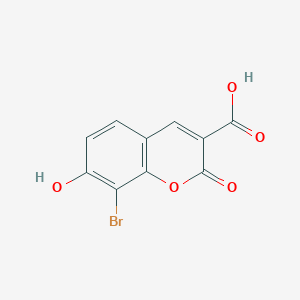
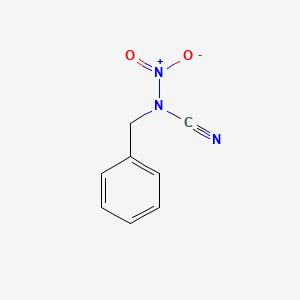
-lambda~5~-arsane](/img/structure/B14307048.png)
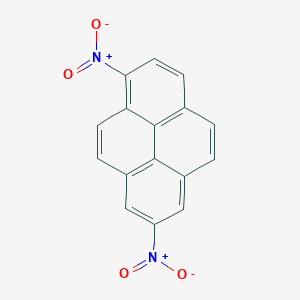
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)

![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
